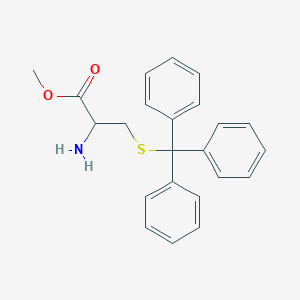![molecular formula C9H11NO2 B13830616 Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)](/img/structure/B13830616.png)
Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI) is a chemical compound with the molecular formula C9H11NO2. It is a derivative of formamide, where the formamide group is attached to a phenyl ring substituted with a hydroxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI) typically involves the reaction of 3-(1-hydroxyethyl)aniline with formic acid or its derivatives. One common method is the N-formylation of 3-(1-hydroxyethyl)aniline using formic acid under solvent-free conditions. This reaction is often catalyzed by solid acid catalysts such as sulfonated rice husk ash (RHA-SO3H), which promotes the formation of the formamide derivative in good yields .
Industrial Production Methods
Industrial production of formamide derivatives generally involves the carbonylation of ammonia or the aminolysis of esters. For Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI), the process may include the reaction of 3-(1-hydroxyethyl)aniline with formic acid or formic acid derivatives under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted phenyl derivatives.
Scientific Research Applications
Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI) involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the formamide group can participate in various chemical reactions. These interactions can affect enzyme activity, protein structure, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Formamide: A simpler formamide derivative with the formula CH3NO.
Dimethylformamide: A widely used solvent with the formula (CH3)2NCHO.
Formanilide: Another formamide derivative with the formula C6H5NHCHO.
Uniqueness
Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI) is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-[3-(1-hydroxyethyl)phenyl]formamide |
InChI |
InChI=1S/C9H11NO2/c1-7(12)8-3-2-4-9(5-8)10-6-11/h2-7,12H,1H3,(H,10,11) |
InChI Key |
CBRCYKCGVGLTIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


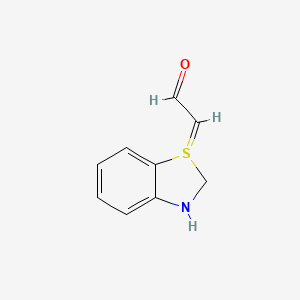


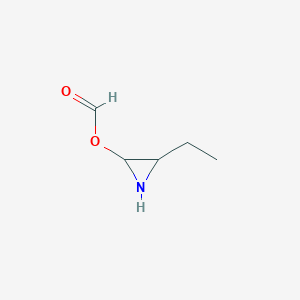
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B13830593.png)

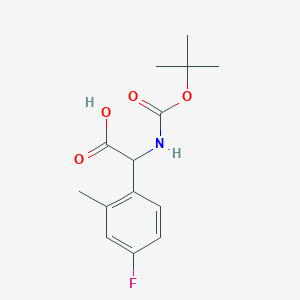
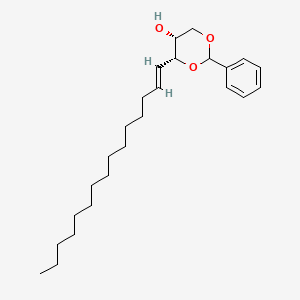
![4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13830617.png)

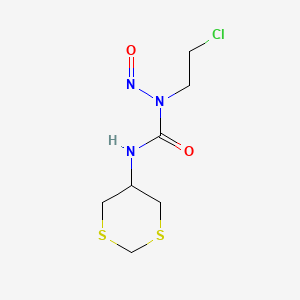
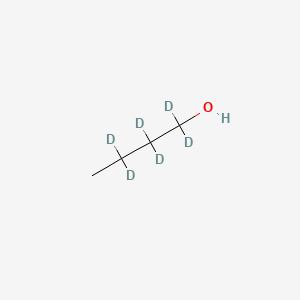
![Butanoic acid, 2-ethyl-, [[[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl][[[(1-methylethoxy)carbonyl]oxy]methoxy]phosphinyl]oxy]methyl ester](/img/structure/B13830625.png)
